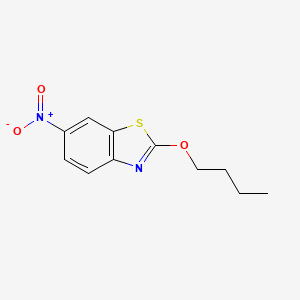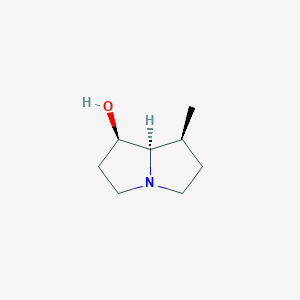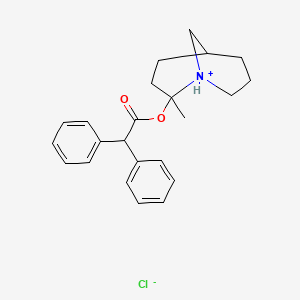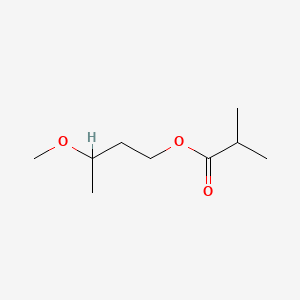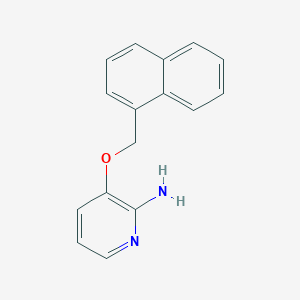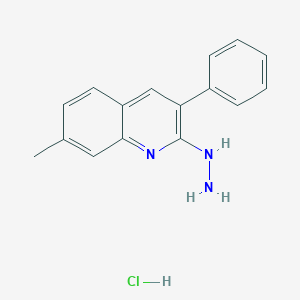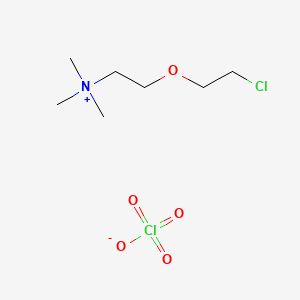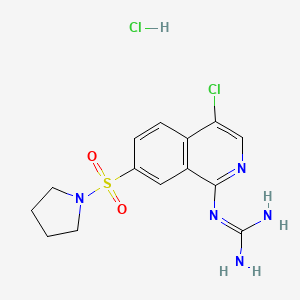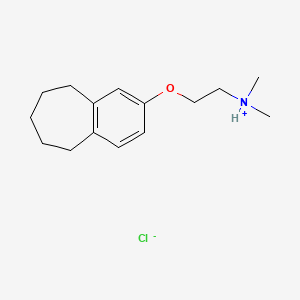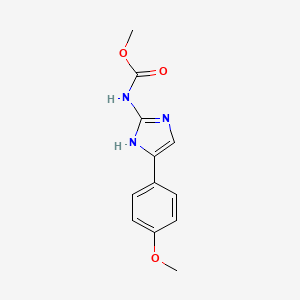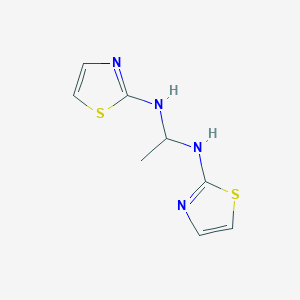
N,N'-di(thiazol-2-yl)ethane-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-di(thiazol-2-yl)ethane-1,1-diamine is a compound that features two thiazole rings attached to an ethane-1,1-diamine backbone Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(thiazol-2-yl)ethane-1,1-diamine typically involves the reaction of thiazole derivatives with ethane-1,1-diamine under controlled conditions. One common method involves the use of thiazole-2-carboxaldehyde, which reacts with ethane-1,1-diamine in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of N,N’-di(thiazol-2-yl)ethane-1,1-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and rigorous quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(thiazol-2-yl)ethane-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N,N’-di(thiazol-2-yl)ethane-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N,N’-di(thiazol-2-yl)ethane-1,1-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, which can modulate the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylethane-1,2-diamine: A related compound with ethane-1,2-diamine backbone but different substituents.
N,N’-Bis(2,4-dimethylphenyl)ethane-1,2-diamine: Another diamine with aromatic substituents.
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Contains thiadiazole rings instead of thiazole.
Uniqueness
N,N’-di(thiazol-2-yl)ethane-1,1-diamine is unique due to the presence of thiazole rings, which impart distinct chemical and biological properties. The thiazole rings contribute to the compound’s aromaticity, stability, and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
77655-25-5 |
|---|---|
Molecular Formula |
C8H10N4S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1-N,1-N'-bis(1,3-thiazol-2-yl)ethane-1,1-diamine |
InChI |
InChI=1S/C8H10N4S2/c1-6(11-7-9-2-4-13-7)12-8-10-3-5-14-8/h2-6H,1H3,(H,9,11)(H,10,12) |
InChI Key |
DBARANPRQPBDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC1=NC=CS1)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
